molecular formula C11H12N2O B100614 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one CAS No. 19276-01-8

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Cat. No. B100614
CAS RN: 19276-01-8
M. Wt: 188.23 g/mol
InChI Key: BPMKLYRTTZXHON-UHFFFAOYSA-N
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Description

The compound "4-(1H-Benzo[d]imidazol-2-yl)butan-2-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. Benzimidazole derivatives are often explored for their potential use as therapeutic agents, including antihypertensive, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the imidazole ring, which can be achieved through various methods. For instance, the imidazoline ring in certain benzoxazine derivatives, which are structurally related to benzimidazoles, can be generated by reacting the corresponding ethyl ester with ethylenediamine . Another example includes the synthesis of imidazolyl-substituted compounds where the imidazole group is introduced to the molecule through a substitution reaction . Additionally, multicomponent, one-pot synthesis methods have been developed for the efficient construction of tetrasubstituted imidazoles, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be quite diverse, with the potential for various substitutions on the imidazole ring influencing the overall conformation and properties of the molecule. For example, the crystal structure of a related compound, 1,4-di(2-phenyl-1H-imidazol-4-yl)benzene, shows that despite having multiple aromatic rings, the molecule is almost planar, which could be relevant for the interaction with biological targets . The orientation of the benzene and imidazole rings, as well as the presence of water molecules and other functional groups, can lead to a variety of intermolecular interactions and crystal packing arrangements .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a range of chemical reactions, often as intermediates or final products in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the presence of substituents on the imidazole ring, which can affect their ability to undergo further transformations. For example, the presence of a 1H-imidazol-1-yl group in certain carboxylic acids has been shown to be crucial for the inhibition of thromboxane synthetase, an enzyme involved in the biosynthesis of thromboxane, which is important for platelet aggregation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Factors such as the number of aromatic rings, the type of substituents, and the overall molecular conformation can affect properties like solubility, melting point, and photoluminescence. For instance, the presence of water clusters and the coordination with metal ions, as seen in Zn(II) coordination networks based on flexible 1,4-di(1H-imidazol-1-yl)butane, can lead to diverse topologies and influence the solid-state properties of these compounds . The study of these properties is essential for understanding the potential applications of benzimidazole derivatives in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, are crucial in the development of new therapeutic agents due to their wide range of pharmacological properties. These compounds have been extensively studied for their potential in treating various diseases, highlighting their significance in medicinal chemistry. The therapeutic applications span across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and central nervous system (CNS) effects, demonstrating the versatility and importance of benzimidazole derivatives in drug development and research.

Chemical Synthesis and Modification for Enhanced CNS Activity

Research on the conversion and synthesis of azole compounds, including benzimidazole, has shown potential in developing more potent drugs targeting the CNS. Studies indicate that modifications and synthesis pathways involving gloxal, formaldehyde, and various reagents can lead to compounds with significant CNS activities, ranging from agonistic to antagonistic effects. This research opens avenues for creating novel CNS drugs to address increasing incidences of CNS diseases (S. Saganuwan, 2020).

Antitumor and Antimicrobial Applications

The antitumor and antimicrobial potentials of imidazole derivatives have been a focus of extensive study. Compounds within this category have shown promising results in preclinical testing, suggesting their efficacy in developing new antitumor drugs and addressing various bacterial and fungal infections. The diversity in biological properties underscores the importance of imidazole and benzimidazole derivatives in pharmaceutical research and their potential in creating compounds with varied biological activities (M. Iradyan et al., 2009).

Insights into Therapeutic Potential

The comprehensive review on the therapeutic potential of benzimidazole emphasizes its critical role in drug discovery and development. The presence of the benzimidazole core in various groups of biological agents highlights its significance as a scaffold for the development of new therapeutic compounds. This review presents an in-depth discussion on the synthesis, pharmacological activities, and potential of benzimidazole derivatives in treating a wide array of diseases, further illustrating the scaffold's versatility and importance in medicinal chemistry (R. Babbar et al., 2020).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMKLYRTTZXHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

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